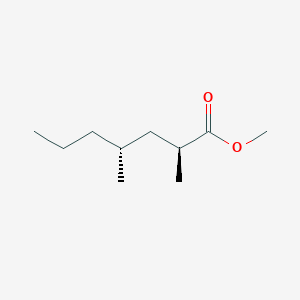
Methyl (2S,4R)-2,4-dimethylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4R)-2,4-dimethylheptanoate is a chemical compound that is commonly used in scientific research. It is a chiral molecule with two stereocenters, making it an important building block for the synthesis of other compounds. In
Mécanisme D'action
The mechanism of action of Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate is not well understood. However, it is believed to act as a chiral auxiliary, helping to control the stereochemistry of the reaction.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate. However, it is generally considered to be a safe and non-toxic compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate in lab experiments is its high enantioselectivity. It is also a relatively inexpensive and easy to synthesize compound. However, one limitation is that it is not very reactive, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for research on Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the use of Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate in the synthesis of new pharmaceuticals and natural products. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in other areas of science.
Méthodes De Synthèse
Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate can be synthesized using a variety of methods, including the Corey-Bakshi-Shibata (CBS) reduction and the Sharpless epoxidation. The CBS reduction involves the reduction of a ketone with a chiral catalyst, while the Sharpless epoxidation involves the oxidation of an alkene with a chiral catalyst. Both methods produce high yields of the desired product with excellent enantioselectivity.
Applications De Recherche Scientifique
Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, it has been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
18450-78-7 |
|---|---|
Nom du produit |
Methyl (2S,4R)-2,4-dimethylheptanoate |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
methyl (2S,4R)-2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Clé InChI |
RDGCVYZEFBLREA-BDAKNGLRSA-N |
SMILES isomérique |
CCC[C@@H](C)C[C@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)C(=O)OC |
SMILES canonique |
CCCC(C)CC(C)C(=O)OC |
Synonymes |
[2S,4R,(+)]-2,4-Dimethylheptanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



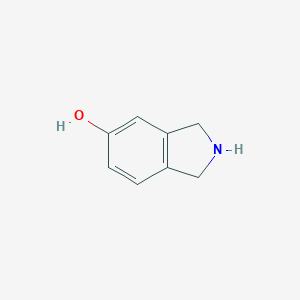
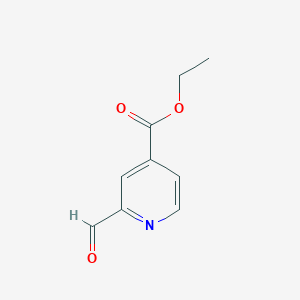
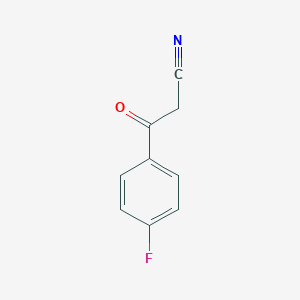
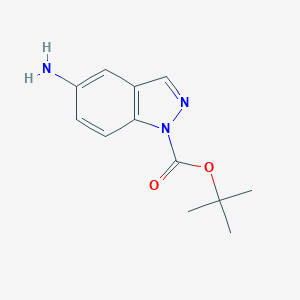
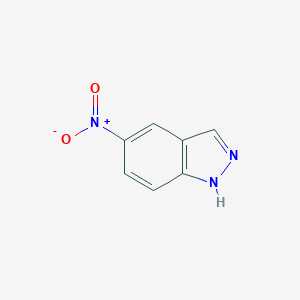



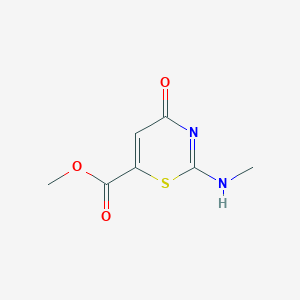
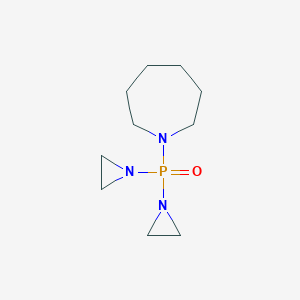


![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
